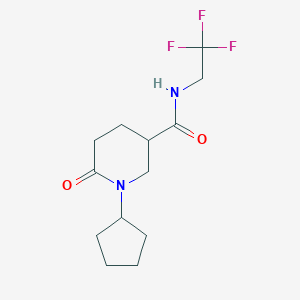![molecular formula C19H25F2NO3 B6050329 methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6050329.png)
methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate, also known as JNJ-5207852, is a small molecule antagonist of the neuropeptide Y2 receptor. It has been extensively studied for its potential therapeutic applications in various diseases including obesity, diabetes, and cancer.
Mécanisme D'action
Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate is a selective antagonist of the neuropeptide Y2 receptor, which is involved in the regulation of food intake, energy metabolism, and insulin secretion. By blocking the neuropeptide Y2 receptor, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate reduces food intake, increases energy expenditure, and improves glucose tolerance and insulin sensitivity. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been shown to have various biochemical and physiological effects. It reduces food intake and body weight by decreasing the activity of orexigenic neuropeptides and increasing the activity of anorexigenic neuropeptides in the hypothalamus. It also increases energy expenditure by activating brown adipose tissue and skeletal muscle thermogenesis. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate improves glucose tolerance and insulin sensitivity by increasing insulin secretion and enhancing insulin signaling in peripheral tissues. Finally, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has several advantages for lab experiments. It is a small molecule antagonist that can be easily synthesized and purified. It has high selectivity and potency for the neuropeptide Y2 receptor, which allows for precise pharmacological studies. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been extensively studied in animal models and has shown promising therapeutic effects in various diseases.
However, there are also some limitations for lab experiments with methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate. It has poor solubility in water and requires the use of organic solvents for in vitro and in vivo studies. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
For methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate include optimization for pharmacokinetic and pharmacodynamic properties, further study of the neuropeptide Y2 receptor, and development of new drugs for the treatment of obesity, diabetes, and cancer.
Méthodes De Synthèse
Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate can be synthesized by coupling 3-(2-(3,4-difluorophenyl)ethyl)-1-piperidinecarboxylic acid with methyl 5-oxopentanoate using standard peptide coupling methods. The final product can be purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. It also has potential applications in the treatment of diabetes by improving glucose tolerance and insulin sensitivity. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been found to have anti-cancer effects by inhibiting cancer cell growth and inducing apoptosis.
Propriétés
IUPAC Name |
methyl 5-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2NO3/c1-25-19(24)6-2-5-18(23)22-11-3-4-15(13-22)8-7-14-9-10-16(20)17(21)12-14/h9-10,12,15H,2-8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULXMRJPIDHRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCCC(C1)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-methoxyphenyl)ethyl]-N-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6050251.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6050276.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B6050288.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6050299.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-fluorobenzamide](/img/structure/B6050300.png)
![1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B6050301.png)
![2-[(4-ethoxyphenyl)imino]-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6050314.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6050315.png)

![2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6050333.png)
![6-chloro-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6050335.png)
![3-allyl-2-hydroxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6050340.png)